

Spectroscopic Profile of 1β-Hydroxytorilin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1beta-Hydroxytorilin

Cat. No.: B1160364

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1β-Hydroxytorilin, a guaiane-type sesquiterpenoid isolated from the fruits of Torilis japonica. The information presented herein is essential for the identification, characterization, and further development of this natural product for potential therapeutic applications. A key study by Park et al. (2006) first described the isolation and cytotoxic properties of this compound[1][2].

Core Spectroscopic Data

The structural elucidation of 1β -Hydroxytorilin was achieved through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is crucial for determining the elemental composition and molecular weight of a compound. The MS data for 1β -Hydroxytorilin is summarized below.

lon	Formula	Observed m/z	Calculated m/z
[M+H] ⁺	C22H33O6	Not Found	Not Found
[M+Na]+	C22H32O6Na	415.2097	415.2091
[M+K]+	C22H32O6K	Not Found	Not Found



Note: The data presented is based on available literature. "Not Found" indicates that the specific data point was not available in the reviewed sources.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ^1H and ^{13}C NMR data for 1β -Hydroxytorilin, recorded in CDCl₃, are presented below. The numbering of the carbon atoms follows the standard convention for guaiane sesquiterpenoids.



1 79.0 4.25 (d, J=10.0) 2 31.5 2.20 (m), 2.05 (m) 3 205.1 - 4 137.9 - 5 158.5 - 6 36.5 2.85 (m) 7 34.2 2.65 (m) 8 74.5 5.40 (d, J=9.5) 9 45.1 2.35 (m), 1.95 (m) 10 41.2 2.55 (m) 11 82.2 - 12 23.0 1.45 (s) 13 24.5 1.50 (s) 14 17.5 1.10 (d, J=7.0) 15 16.2 1.95 (s) Acetoxy Group C=O 170.5 - CHs 21.1 2.08 (s) Angeloyloxy Group 1' 167.5 - 2' 128.1 6.10 (qq, J=7.0, 1.5) 4' 20.5 2.00 (dq, J=7.0, 1.5)	Position	¹³ C Chemical Shift (δc, ppm)	¹ H Chemical Shift (δH, ppm, Multiplicity, J in Hz)
3 205.1	1	79.0	4.25 (d, J=10.0)
4 137.9 - 5 158.5 - 6 36.5 2.85 (m) 7 34.2 2.65 (m) 8 74.5 5.40 (d, J=9.5) 9 45.1 2.35 (m), 1.95 (m) 10 41.2 2.55 (m) 11 82.2 - 12 23.0 1.45 (s) 13 24.5 1.50 (s) 14 17.5 1.10 (d, J=7.0) 15 16.2 1.95 (s) Acetoxy Group 21.1 2.08 (s) Angeloyloxy Group 1' 167.5 - 2' 128.1 6.10 (qq, J=7.0, 1.5) - 3' 138.2 - -	2	31.5	2.20 (m), 2.05 (m)
5 158.5 - 6 36.5 2.85 (m) 7 34.2 2.65 (m) 8 74.5 5.40 (d, J=9.5) 9 45.1 2.35 (m), 1.95 (m) 10 41.2 2.55 (m) 11 82.2 - 12 23.0 1.45 (s) 13 24.5 1.50 (s) 14 17.5 1.10 (d, J=7.0) 15 16.2 1.95 (s) Acetoxy Group C=O 170.5 - CH3 21.1 2.08 (s) Angeloyloxy Group 1' 167.5 - 2' 128.1 6.10 (qq, J=7.0, 1.5) 3' 138.2 -	3	205.1	-
6 36.5 2.85 (m) 7 34.2 2.65 (m) 8 74.5 5.40 (d, J=9.5) 9 45.1 2.35 (m), 1.95 (m) 10 41.2 2.55 (m) 11 82.2 - 12 23.0 1.45 (s) 13 24.5 1.50 (s) 14 17.5 1.10 (d, J=7.0) 15 16.2 1.95 (s) Acetoxy Group C=O 170.5 - CH3 2.08 (s) Angeloyloxy Group 1' 167.5 - 2' 128.1 6.10 (qq, J=7.0, 1.5) 3' 138.2 -	4	137.9	-
7 34.2 2.65 (m) 8 74.5 5.40 (d, J=9.5) 9 45.1 2.35 (m), 1.95 (m) 10 41.2 2.55 (m) 11 82.2 - 12 23.0 1.45 (s) 13 24.5 1.50 (s) 14 17.5 1.10 (d, J=7.0) 15 16.2 1.95 (s) Acetoxy Group C=O 170.5 - CH ₃ 21.1 2.08 (s) Angeloyloxy Group 1' 167.5 - 2' 128.1 6.10 (qq, J=7.0, 1.5) 3' 138.2 -	5	158.5	-
8 74.5 5.40 (d, J=9.5) 9 45.1 2.35 (m), 1.95 (m) 10 41.2 2.55 (m) 11 82.2 - 12 23.0 1.45 (s) 13 24.5 1.50 (s) 14 17.5 1.10 (d, J=7.0) 15 16.2 1.95 (s) Acetoxy Group C=O 170.5 - CHs 2.08 (s) Angeloyloxy Group 1' 167.5 - 2' 128.1 6.10 (qq, J=7.0, 1.5) 3' 138.2 -	6	36.5	2.85 (m)
9 45.1 2.35 (m), 1.95 (m) 10 41.2 2.55 (m) 11 82.2 - 12 23.0 1.45 (s) 13 24.5 1.50 (s) 14 17.5 1.10 (d, J=7.0) 15 16.2 1.95 (s) Acetoxy Group C=O 170.5 - CH3 21.1 2.08 (s) Angeloyloxy Group 1' 167.5 - 2' 128.1 6.10 (qq, J=7.0, 1.5) 3' 138.2 -	7	34.2	2.65 (m)
10 41.2 2.55 (m) 11 82.2 - 12 23.0 1.45 (s) 13 24.5 1.50 (s) 14 17.5 1.10 (d, J=7.0) 15 16.2 1.95 (s) Acetoxy Group C=O 170.5 - CH3 21.1 2.08 (s) Angeloyloxy Group 1' 167.5 - 2' 128.1 6.10 (qq, J=7.0, 1.5) 3' 138.2 -	8	74.5	5.40 (d, J=9.5)
11 82.2 - 1.45 (s) 12 23.0 1.45 (s) 13 24.5 1.50 (s) 14 17.5 1.10 (d, J=7.0) 15 16.2 1.95 (s) Acetoxy Group C=O 170.5 - CH ₃ 21.1 2.08 (s) Angeloyloxy Group 1' 167.5 - 2' 128.1 6.10 (qq, J=7.0, 1.5) 3' 138.2 -	9	45.1	2.35 (m), 1.95 (m)
12 23.0 1.45 (s) 13 24.5 1.50 (s) 14 17.5 1.10 (d, J=7.0) 15 16.2 1.95 (s) Acetoxy Group C=O 170.5 - CH₃ 2.08 (s) Angeloyloxy Group 1' 167.5 - 2' 128.1 6.10 (qq, J=7.0, 1.5) 3' 138.2 -	10	41.2	2.55 (m)
13 24.5 1.50 (s) 14 17.5 1.10 (d, J=7.0) 15 16.2 1.95 (s) Acetoxy Group C=O 170.5 - CH ₃ 21.1 2.08 (s) Angeloyloxy Group 1' 167.5 - 2' 128.1 6.10 (qq, J=7.0, 1.5) 3' 138.2 -	11	82.2	-
14 17.5 1.10 (d, J=7.0) 15 16.2 1.95 (s) Acetoxy Group C=O 170.5 - CH3 21.1 2.08 (s) Angeloyloxy Group 1' 167.5 - 2' 128.1 6.10 (qq, J=7.0, 1.5) 3' 138.2 -	12	23.0	1.45 (s)
15 16.2 1.95 (s) Acetoxy Group C=O 170.5 - CH3 21.1 2.08 (s) Angeloyloxy Group - 1' 167.5 - 2' 128.1 6.10 (qq, J=7.0, 1.5) 3' 138.2 -	13	24.5	1.50 (s)
Acetoxy Group C=O 170.5 - CH3 21.1 2.08 (s) Angeloyloxy Group 1' 167.5 - 2' 128.1 6.10 (qq, J=7.0, 1.5) 3' 138.2 -	14	17.5	1.10 (d, J=7.0)
C=O 170.5 - CH3 21.1 2.08 (s) Angeloyloxy Group - 1' 167.5 - 2' 128.1 6.10 (qq, J=7.0, 1.5) 3' 138.2 -	15	16.2	1.95 (s)
CH₃ 21.1 2.08 (s) Angeloyloxy Group 1' 167.5 - 2' 128.1 6.10 (qq, J=7.0, 1.5) 3' 138.2 -	Acetoxy Group		
Angeloyloxy Group 1' 167.5 - 6.10 (qq, J=7.0, 1.5) 3' 138.2 -	C=O	170.5	-
1' 167.5 2' 128.1 3' 138.2 -	CH ₃	21.1	2.08 (s)
2' 128.1 6.10 (qq, J=7.0, 1.5) 3' 138.2 -	Angeloyloxy Group		
3' 138.2 -	1'	167.5	-
	2'	128.1	6.10 (qq, J=7.0, 1.5)
4' 20.5 2.00 (dq, J=7.0, 1.5)	3'	138.2	-
	4'	20.5	2.00 (dq, J=7.0, 1.5)



5'	15.8	1.98 (quint, J=1.5)

Note: The chemical shifts and coupling constants are based on the data reported in the literature. Minor variations may be observed depending on the experimental conditions.

Experimental Protocols

The following sections detail the general methodologies employed for the spectroscopic analysis of guaiane-type sesquiterpenoids like 1β -Hydroxytorilin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument.
- ¹H NMR: Proton NMR spectra are acquired to determine the chemical environment and multiplicity of the hydrogen atoms.
- ¹³C NMR: Carbon NMR spectra, often proton-decoupled, are obtained to identify the number and types of carbon atoms.
- 2D NMR: Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized for the complete and unambiguous assignment of all proton and carbon signals and to establish the connectivity within the molecule.

Mass Spectrometry (MS)

- Instrumentation: High-resolution mass spectra are typically acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source.
- Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.

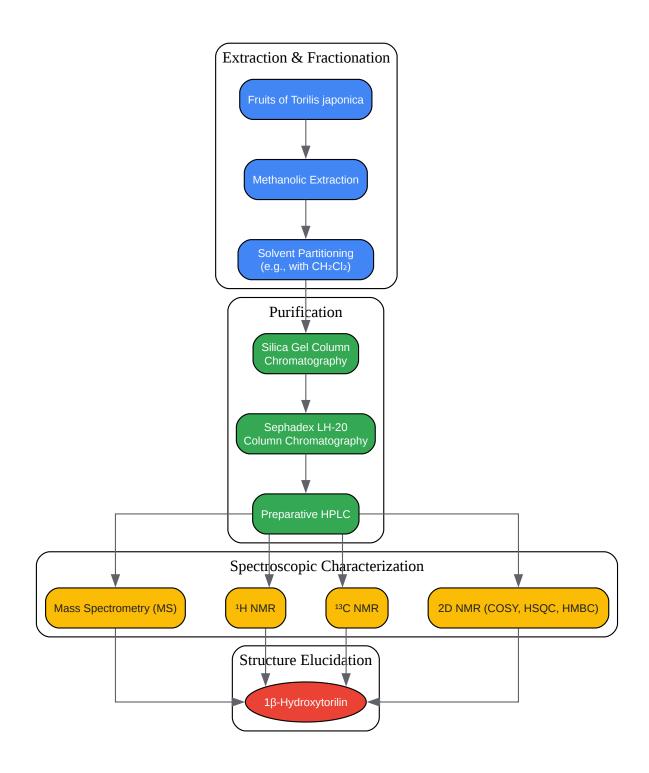


- Ionization: ESI in positive ion mode is commonly used to generate protonated molecules ([M+H]+) or adducts with sodium ([M+Na]+) or potassium ([M+K]+).
- Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured with high accuracy to determine the elemental composition of the molecule.

Logical Workflow for Isolation and Characterization

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of 1β -Hydroxytorilin from its natural source.





Click to download full resolution via product page

Caption: Workflow for the isolation and structural elucidation of 1β -Hydroxytorilin.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Guaiane sesquiterpenoids from Torilis japonica and their cytotoxic effects on human cancer cell lines PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Profile of 1β-Hydroxytorilin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1160364#spectroscopic-data-for-1betahydroxytorilin-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.